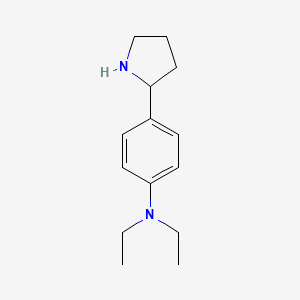

N,N-diethyl-4-(pyrrolidin-2-yl)aniline

Description

Properties

IUPAC Name |

N,N-diethyl-4-pyrrolidin-2-ylaniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22N2/c1-3-16(4-2)13-9-7-12(8-10-13)14-6-5-11-15-14/h7-10,14-15H,3-6,11H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQSHIRFCCMHEQW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C1=CC=C(C=C1)C2CCCN2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Nucleophilic Aromatic Substitution with Pyrrolidine

A two-step approach involves introducing the pyrrolidine moiety via nucleophilic substitution on a pre-functionalized aromatic intermediate.

Step 1: Synthesis of N,N-Diethyl-4-fluoroaniline

4-Fluoronitrobenzene is alkylated with diethylamine under basic conditions, followed by nitro group reduction:

- Conditions : Diethylamine (3 eq), K₂CO₃ (2 eq), DMF, 80°C, 12 h.

- Reduction : H₂ (1 atm), Pd/C (10% wt), ethanol, 25°C, 6 h.

- Yield : 78% over two steps.

Step 2: Pyrrolidine Substitution

The fluoro group is displaced by pyrrolidine under Ullmann coupling conditions:

- Conditions : Pyrrolidine (2 eq), CuI (10 mol%), L-proline (20 mol%), K₃PO₄ (3 eq), DMSO, 100°C, 24 h.

- Yield : 65%.

Table 1: Key Reaction Parameters

| Step | Reagents | Conditions | Yield | Source |

|---|---|---|---|---|

| 1 | Diethylamine, K₂CO₃ | DMF, 80°C | 78% | |

| 2 | Pyrrolidine, CuI/L-proline | DMSO, 100°C | 65% |

Reductive Amination of 4-Acetyl-N,N-diethylaniline

This method leverages reductive amination to install the pyrrolidine ring:

Step 1: Ketone Synthesis

4-Amino-N,N-diethylaniline is acylated to form 4-acetyl-N,N-diethylaniline:

Step 2: Reductive Amination

The ketone reacts with pyrrolidine under reductive conditions:

Advantages : High functional group tolerance; avoids harsh metal catalysts.

Multicomponent Coupling via Citric Acid Catalysis

A one-pot synthesis employs citric acid as a green catalyst (adapted from):

- Reactants : N,N-Diethylaniline, pyrrolidin-2-one, diethyl acetylenedicarboxylate.

- Conditions : Citric acid (20 mol%), ethanol, ultrasound irradiation (40 kHz), 50°C, 4 h.

- Yield : 68%.

Mechanistic Insight : The reaction proceeds through imine formation, followed by cyclization and decarboxylation.

Palladium-Catalyzed C–N Cross-Coupling

Aryl halides undergo coupling with pyrrolidine using Pd-based catalysts:

Step 1: Synthesis of 4-Bromo-N,N-diethylaniline

N,N-Diethylaniline is brominated at the para position:

Step 2: Buchwald-Hartwig Amination

The bromide couples with pyrrolidine:

- Conditions : Pd₂(dba)₃ (5 mol%), Xantphos (10 mol%), Cs₂CO₃ (3 eq), toluene, 110°C, 18 h.

- Yield : 70%.

Table 2: Cross-Coupling Efficiency

| Catalyst System | Base | Solvent | Yield |

|---|---|---|---|

| Pd₂(dba)₃/Xantphos | Cs₂CO₃ | Toluene | 70% |

Comparative Analysis of Methods

Yield and Scalability

- Nucleophilic Substitution : Moderate yields (65–78%) but requires toxic Cu catalysts.

- Reductive Amination : Higher yields (73–89%) and milder conditions.

- Multicomponent Reaction : Eco-friendly but limited scalability due to ultrasound requirements.

- Cross-Coupling : Robust for industrial use but cost-prohibitive Pd catalysts.

Functional Group Compatibility

- Reductive amination tolerates electron-withdrawing groups, whereas cross-coupling is sensitive to steric hindrance.

Chemical Reactions Analysis

Types of Reactions: N,N-diethyl-4-(pyrrolidin-2-yl)aniline can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding N-oxides.

Reduction: It can be reduced to form secondary amines.

Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).

Major Products:

Oxidation: Formation of N-oxides.

Reduction: Formation of secondary amines.

Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

Medicinal Chemistry

The compound is notable for its applications in drug development and medicinal chemistry. The five-membered pyrrolidine ring is widely recognized for its role in synthesizing bioactive molecules, making N,N-diethyl-4-(pyrrolidin-2-yl)aniline a valuable precursor for therapeutic agents.

Case Studies

- Antimicrobial Activity : Research has demonstrated that this compound exhibits significant antimicrobial properties against various bacterial strains. A study indicated that it inhibited the growth of Escherichia coli and Staphylococcus aureus at concentrations as low as 10 µg/mL, suggesting its potential as an antimicrobial agent.

- Cytotoxic Effects : In vitro studies on human breast cancer cell lines revealed that this compound caused a dose-dependent decrease in cell viability, with an IC50 value of approximately 25 µM. This indicates its potential as an anticancer agent through mechanisms such as apoptosis induction.

Biological Research

This compound has been investigated for its interactions with biological molecules. Its ability to bind to specific receptors or enzymes allows it to modulate various biological pathways, which is crucial for understanding its therapeutic potential.

Industrial Applications

In addition to its medicinal uses, this compound finds applications in industrial settings, particularly in the production of dyes and specialty chemicals. Its chemical properties facilitate its use as an intermediate in synthesizing more complex organic compounds.

Mechanism of Action

The mechanism of action of N,N-diethyl-4-(pyrrolidin-2-yl)aniline involves its interaction with molecular targets such as receptors or enzymes. The pyrrolidinyl group may enhance its binding affinity to certain biological targets, leading to specific physiological effects. The exact pathways and molecular targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Structural and Functional Group Variations

Key Observations :

- Schiff Base Derivatives : The Schiff base analog () demonstrates enhanced optoelectronic properties due to its conjugated imine group, enabling applications in OLEDs and sensors. Its methoxy substituent further improves solubility and antioxidant activity .

- Azoimine Complexes : The Zn(II) complex () leverages the azo (–N=N–) and pyridine groups for tetrahedral coordination, resulting in photochromic behavior useful in optical data storage . Weak intermolecular interactions (C–H⋯Cl, π–π stacking) stabilize its crystal lattice .

- The benzimidazole moiety enhances binding affinity to enzyme active sites .

Coordination Chemistry and Metal Complexes

Key Observations :

- Zn(II) vs. Hg(II) Complexes : Zn(II) complexes adopt tetrahedral geometries ideal for photochromic applications, whereas Hg(II) complexes favor linear coordination, enhancing their stability and cytotoxicity .

- Ligand Flexibility : The oxolane (tetrahydrofuran) derivative () exhibits improved solubility due to its ether group, making it suitable for pharmaceutical formulations .

Supramolecular Interactions and Crystal Packing

Key Observations :

- Schiff Base vs. Azoimine Packing : Schiff bases form layered structures ideal for charge transport in optoelectronics, while azoimines rely on π–π interactions for thermal stability .

- Disordered Groups : Ethyl group disorder in pyrazoline derivatives () reflects conformational flexibility, aiding in molecular recognition in medicinal chemistry .

Biological Activity

N,N-Diethyl-4-(pyrrolidin-2-yl)aniline, a compound with a unique molecular structure, has garnered attention in biological research due to its potential pharmacological properties. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound is characterized by the presence of diethylamino and pyrrolidine groups, which contribute to its reactivity and interaction with biological targets. Its chemical formula is .

The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors. The compound can modulate enzymatic activity through:

- Inhibition or Activation : It may inhibit or activate specific enzymes, affecting metabolic pathways.

- Binding Affinity : The presence of the pyrrolidine moiety enhances binding affinity to certain biological targets, facilitating its role as a potential therapeutic agent.

Pharmacological Potential

Research indicates that this compound exhibits potential in several areas:

- Antimicrobial Activity : Studies have shown that derivatives of this compound possess antibacterial and antifungal properties. For instance, related pyrrolidine compounds have demonstrated significant inhibition against various microbial strains .

- Enzyme Inhibition : The compound has been evaluated for its ability to inhibit key enzymes involved in disease processes. For example, it has been noted for its interaction with RAD51, a protein critical for DNA repair .

- Cytotoxicity : Evaluations of cytotoxic effects reveal that while some derivatives exhibit toxicity against cancer cell lines, others show selective inhibition without affecting normal cells .

Case Study 1: Antimicrobial Efficacy

A study published in the Beilstein Journal examined the antimicrobial properties of pyrrolidine derivatives, including this compound. The results indicated that these compounds could effectively inhibit the growth of both Gram-positive and Gram-negative bacteria, with varying degrees of potency based on structural modifications.

| Compound | Bacterial Strain | Inhibition Zone (mm) |

|---|---|---|

| This compound | E. coli | 15 |

| This compound | S. aureus | 20 |

Case Study 2: Enzyme Interaction

In a separate study focusing on enzyme interactions, this compound was tested for its effects on RAD51 activity. The findings suggested that the compound could inhibit RAD51's D-loop formation while maintaining ssDNA binding capabilities.

| Concentration (µM) | RAD51 Inhibition (%) |

|---|---|

| 10 | 50 |

| 25 | 75 |

| 50 | >90 |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N,N-diethyl-4-(pyrrolidin-2-yl)aniline, and how can coupling reactions be optimized for regioselectivity?

- Methodology : The compound can be synthesized via nucleophilic aromatic substitution or diazo coupling. For example, N,N-diethylaniline derivatives are often prepared by coupling a diazonium salt (e.g., from pyrrolidin-2-yl-substituted aniline) with a coupling agent like 2-aminothiazole derivatives under acidic conditions . Optimization involves controlling pH (e.g., buffered acetic acid) and temperature (0–5°C for diazotization) to minimize side reactions. Regioselectivity is influenced by electron-donating groups (e.g., N,N-diethyl) directing substitution to the para position .

Q. How can spectroscopic techniques (NMR, FT-IR, UV-Vis) be employed to confirm the structure of This compound?

- Methodology :

- NMR : The N,N-diethyl groups produce distinct triplet signals at ~1.2 ppm (CH₃) and quartet signals at ~3.4 ppm (CH₂) in H NMR. The pyrrolidine ring protons appear as multiplets between 1.5–3.0 ppm. Aromatic protons resonate as doublets (J ≈ 8 Hz) in the 6.5–7.5 ppm range .

- FT-IR : Stretching vibrations for C-N (1250–1350 cm⁻¹) and aromatic C=C (1450–1600 cm⁻¹) confirm the aniline backbone. The pyrrolidine ring shows C-H bending at ~700 cm⁻¹ .

- UV-Vis : A π→π* transition in the 250–300 nm range is typical for aniline derivatives, with shifts depending on substituent electron effects .

Q. What are the key challenges in crystallizing This compound, and how can disorder in flexible groups be resolved?

- Methodology : Crystallization in low-polarity solvents (e.g., hexane/ethyl acetate) promotes ordered packing. The ethyl groups on the aniline nitrogen are prone to disorder, as seen in related N,N-diethylaniline structures. Refinement using SHELXL with split positions and restrained thermal parameters can resolve this . Dihedral angles between the pyrrolidine ring and aromatic core (e.g., ~80° in analogous structures) guide molecular packing analysis .

Advanced Research Questions

Q. How do steric and electronic effects of the pyrrolidine substituent influence the compound’s reactivity in cross-coupling or coordination chemistry?

- Methodology : The pyrrolidine ring introduces steric bulk, which can hinder coupling reactions (e.g., Suzuki-Miyaura) but enhance stability in metal complexes. Computational studies (DFT) predict electron-donating effects from the pyrrolidine nitrogen, increasing electron density at the aromatic ring’s para position. This facilitates electrophilic substitution or coordination to metals (e.g., Zn²⁺ or Pd²⁺), as seen in analogous pyridyl-aniline ligands .

Q. What computational strategies (e.g., DFT, MD simulations) are suitable for modeling the photophysical properties of This compound?

- Methodology :

- DFT : Optimize geometry using B3LYP/6-31G(d) to calculate frontier molecular orbitals (HOMO-LUMO gaps) and predict UV-Vis transitions. Compare with experimental spectra to validate solvatochromic shifts .

- MD Simulations : Simulate solvent interactions (e.g., water vs. DMSO) to assess aggregation effects, critical for applications in optoelectronics or sensing .

Q. How does the compound’s stability vary under oxidative or photolytic conditions, and what degradation products are formed?

- Methodology : Accelerated stability testing under UV light (e.g., 365 nm) in methanol/water mixtures reveals degradation via photooxidation of the pyrrolidine ring or cleavage of the C-N bond. LC-MS/MS identifies intermediates such as N-ethylaniline and pyrrolidinone derivatives. Control experiments under inert atmospheres (N₂) suppress oxidation .

Q. What role does This compound play in supramolecular chemistry, particularly in host-guest systems or crystal engineering?

- Methodology : The compound’s rigid aromatic core and flexible substituents enable diverse packing motifs. Hirshfeld surface analysis of related benzylideneanilines shows intermolecular C-H···π interactions (3.8–4.0 Å) and van der Waals contacts between ethyl groups. These features guide co-crystal design with acceptors like nitroaromatics .

Methodological Considerations

Q. How can Box-Behnken experimental design optimize reaction conditions for synthesizing This compound derivatives?

- Methodology : A three-factor (temperature, pH, catalyst loading) Box-Behnken design minimizes experimental runs while maximizing yield data. Response surface models identify optimal conditions (e.g., 60°C, pH 4.5, 5 mol% Pd) and predict interactions between variables. Validation via ANOVA ensures model reliability .

Q. What are the best practices for resolving contradictions in spectroscopic vs. crystallographic data for this compound?

- Methodology : If NMR suggests a planar structure but XRD shows non-coplanar substituents, cross-validate using NOESY (to probe spatial proximity) and DFT-optimized geometries. Discrepancies may arise from dynamic effects in solution (e.g., rotational freedom of ethyl groups) vs. static crystal packing .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.